molecular formula C33H47N3 B13778650 Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- CAS No. 68582-45-6

Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-

Cat. No.: B13778650
CAS No.: 68582-45-6
M. Wt: 485.7 g/mol
InChI Key: JDEVVVLLEIZNAL-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] (CAS: 65444-18-0) is a triarylmethane derivative characterized by a central methylene group bridging two benzenamine moieties. Each benzene ring is substituted with diethylamino groups and a methyl group at the meta position. Its molecular formula is C₃₃H₄₆N₂, with an InChIKey of JBUXXXUSZWIINS-UHFFFAOYSA-N and a high XLogP3 value of 10.7, indicating significant hydrophobicity . The compound is structurally related to triphenylmethane dyes and is likely utilized in advanced materials or optoelectronic applications due to its extended conjugation and electron-donating diethylamino substituents.

Properties

CAS No.

68582-45-6

Molecular Formula

C33H47N3

Molecular Weight

485.7 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-[4-(diethylamino)phenyl]methyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C33H47N3/c1-9-34(10-2)28-17-15-27(16-18-28)33(31-21-19-29(23-25(31)7)35(11-3)12-4)32-22-20-30(24-26(32)8)36(13-5)14-6/h15-24,33H,9-14H2,1-8H3

InChI Key

JDEVVVLLEIZNAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C3=C(C=C(C=C3)N(CC)CC)C

Origin of Product

United States

Preparation Methods

Condensation and Methylene Bridge Formation

A critical step is the condensation of two N,N-diethyl-3-methylaniline units with a 4-(diethylamino)benzylidene intermediate, forming the methylene linkage:

Step Reagents & Conditions Outcome & Yield Notes
1 Metal sodium dissolved in anhydrous ethanol; isophorone added at 0 °C, stirred at room temperature for 1 h Formation of intermediate compound Sodium acts as a reducing agent facilitating formation of reactive intermediates
2 Addition of compound 3 (substituted aniline derivative) at 65 °C overnight Compound 4a obtained (oil) with 78.3% yield Purification via column chromatography; intermediate for further functionalization

This method highlights the use of metal sodium in ethanol to activate isophorone, followed by reaction with substituted aniline to yield a key intermediate.

Functional Group Modifications and Chromophore Synthesis

Subsequent steps involve elaboration of the bis-aniline structure to prepare nonlinear optical chromophores based on the bis(N,N-diethyl)aniline scaffold:

Compound Synthesis Details Yield (%) Characterization Techniques
9a Stirring compound 8 in DMF under nitrogen for 3 h, extraction with ethyl acetate, drying, solvent removal 88 Column chromatography, MS (ESI), NMR
9b Reaction of compound 8 with methylene chloride at 0 °C, reflux at 40 °C overnight - Extraction, drying, rotary evaporation
9c Derived from 9b, isolated as red oil 73.1 MS (ESI), 1H NMR
Z3 to Z6 Various derivatives synthesized from 7, 8, 9a, 9b, and 9c using established protocols 70-74 HRMS (ESI), 1H NMR

These steps demonstrate the versatility of the bis-aniline framework for further functionalization, enabling the synthesis of chromophores with tailored optical properties.

Chromatographic Purification and Analytical Methods

  • Preparative separation and impurity isolation are efficiently performed using reversed-phase High-Performance Liquid Chromatography (HPLC) on Newcrom R1 columns.
  • Mobile phases typically contain acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Columns with 3 µm particle size allow fast Ultra-Performance Liquid Chromatography (UPLC) applications.
  • This method is scalable and suitable for pharmacokinetic studies and purity assessment.

Comparative Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Notes
Sodium/ethanol/isophorone activation Metal sodium, anhydrous ethanol, isophorone at 0 °C - Formation of reactive intermediate
Condensation with substituted aniline Compound 3, 65 °C, overnight 78.3 Column chromatography purification
DMF stirring with compound 8 Room temperature, 3 h under nitrogen 88 Extraction and drying steps
Methylene chloride reaction 0 °C to 40 °C reflux overnight - Extraction and rotary evaporation
Final product purification Preparative reversed-phase HPLC - Scalable, MS-compatible, suitable for impurities

Summary of Research Insights

  • The synthetic route leverages classical organic transformations with modern purification techniques to achieve high yields and purity.
  • The use of metal sodium in ethanol and controlled temperature conditions is critical for intermediate formation.
  • The bis-aniline structure allows extensive derivatization, enabling applications in nonlinear optics and potentially pharmacology.
  • Analytical methods such as HPLC and MS are integral for quality control and characterization.
  • The preparation methods are well-documented in peer-reviewed literature, reflecting reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the diethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] exerts its effects involves interactions with various molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl] (CAS: 65444-21-5)

  • Structural Differences: Replaces diethylamino groups with dimethylamino and substitutes the 4-(diethylamino)phenyl moiety with a 4-decylphenyl group.
  • Properties : Increased hydrophobicity due to the decyl chain (XLogP3: ~10.7) and reduced steric hindrance from dimethyl groups. Applications include surfactants or phase-transfer catalysts .

Benzenamine, 4,4'-methylenebis[N,N-dimethyl] (CAS: 101-61-1)

  • Structural Differences: Lacks the central 4-(diethylamino)phenyl group and methyl substituents.
  • Properties: Lower molecular weight (254.37 g/mol vs. 470.73 g/mol) and higher polarity (Topological Polar Surface Area: 6.5 Ų).

Functional Analogues in Optoelectronics

N-BDAVBi (Used in OLEDs)

  • Structure: Contains a diphenylamino group and naphthalene core for enhanced charge transport.
  • Applications: Acts as a blue fluorescent emitter in white OLEDs, achieving high current efficiency (19.6 cd/A).

Fluorene Derivative with N,N-Diethylamino Substituents

  • Structure: 9-Branched fluorene with N,N-diphenyl and diethylamino groups.
  • Properties: Exhibits two-photon absorption (β = 1.32 × 10⁻² cm/GW) for optical limiting. The target compound’s conjugated system may share nonlinear optical properties but requires experimental validation .

Solubility and Thermal Stability

  • Target Compound : High hydrophobicity (XLogP3: 10.7) limits aqueous solubility, favoring organic solvents like toluene or chloroform. Thermal stability is uncharacterized but inferred to be moderate based on triarylmethane analogues.
  • Dimethyl Analog (CAS 101-61-1) : Lower XLogP3 (~6.5) and higher thermal stability (decomposition >300°C), used in epoxy composites for high-temperature applications .

Biological Activity

Chemical Structure and Properties

Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- is a complex organic compound with the molecular formula C33H47N3C_{33}H_{47}N_{3} and a molecular weight of approximately 485.76 g/mol. Its structure features a central bis(methylene) linkage that connects two diethylamino-substituted phenyl groups. This unique arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and materials science.

PropertyValue
Molecular FormulaC33H47N3C_{33}H_{47}N_{3}
Molecular Weight485.76 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Biological Activity

The biological activity of Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- is primarily attributed to its structure as a substituted aniline. Compounds of this nature have been investigated for their pharmacological properties, particularly their interactions with biological systems.

Pharmacological Properties

Case Studies

While specific case studies directly involving Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- are sparse, related compounds such as Michler's base (4,4'-methylenebis(N,N-dimethyl)benzenamine) have been documented for their carcinogenic effects in animal models. Dietary administration of Michler's base has led to thyroid gland tumors in rats and increased liver tumor incidence in mice . These findings raise concerns about the safety profile of structurally similar compounds.

The specific mechanisms through which Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- exerts its biological effects remain largely unexplored. However, the presence of amine groups suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Interaction Studies

Research focusing on the interaction of this compound with biological targets is crucial for understanding its safety and efficacy. Initial studies indicate that it may bind to certain proteins or enzymes, potentially influencing their activity. Further research is needed to elucidate these interactions fully.

Table 2: Structural Comparisons

Compound NameMolecular FormulaKey Features
Benzenamine, 4,4'-methylenebis[N,N-dimethyl-]C17H22N2C_{17}H_{22}N_{2}Known as Michler's base; carcinogenic effects documented .
N,N-Diethyl-p-phenylenediamineC12H18N2C_{12}H_{18}N_{2}Exhibits antioxidant properties; simpler structure.
4,4'-Methylenebis(N,N-dimethylaniline)C17H22N2C_{17}H_{22}N_{2}Similar structure; used in dye production .

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